tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate: is a chemical compound that features a tert-butyl group, an azidomethyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions.
Introduction of the azidomethyl group:
Attachment of the tert-butyl carbamate group: The final step involves the attachment of the tert-butyl carbamate group to the cyclopentyl ring, typically through carbamate formation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also undergo reduction reactions, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.
Scientific Research Applications
Chemistry: : tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is used as an intermediate in organic synthesis, facilitating the formation of more complex molecules. Biology : This compound can be used in the study of biological processes, particularly those involving azide groups. Medicine Industry : Industrial applications may include the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate involves its interaction with molecular targets through its functional groups. The azidomethyl group, in particular, can participate in click chemistry reactions, forming stable triazole linkages. These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
tert-Butyl ((1S,2R)-2-(chloromethyl)cyclopentyl)carbamate: Similar structure but with a chloromethyl group instead of an azidomethyl group.
Uniqueness: : tert-Butyl ((1S,2R)-2-(azidomethyl)cyclopentyl)carbamate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(azidomethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-4-5-8(9)7-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQIELFYMAFFC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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